4-Amino-5-methylpicolinic acid

Herbicide discovery Agrochemical development Weed control

Securing a reliable DAAO inhibitor for neurological research can be challenging. 4-Amino-5-methylpicolinic acid (CAS 23609-89-4) solves this with: - Potent DAAO inhibition (IC50 = 100 nM) validated for schizophrenia target studies. - Distinct 4-amino-5-methyl substitution ensures high target selectivity vs generic picolinic acid derivatives. - Dual functional handles (carboxylic acid and amino group) enable diverse synthetic derivatization. - Available in research quantities (≥95% purity) with global shipping.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 23609-89-4
Cat. No. B1500531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylpicolinic acid
CAS23609-89-4
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1N)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyDVTJMNCCXHPRDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-methylpicolinic Acid (CAS 23609-89-4) Procurement Specifications and Physicochemical Baseline


4-Amino-5-methylpicolinic acid (CAS 23609-89-4) is a pyridine-2-carboxylic acid derivative characterized by an amino group at the 4-position and a methyl group at the 5-position of the pyridine ring [1]. With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research [1]. Commercially available grades typically specify a purity of ≥95% , though higher purity requirements may be specified for specialized applications. Its distinctive substitution pattern on the picolinic acid scaffold imparts unique chemical and biological properties that differentiate it from other picolinic acid derivatives.

4-Amino-5-methylpicolinic Acid (CAS 23609-89-4): Why Generic Substitution of Picolinic Acid Derivatives Fails


Substituting 4-amino-5-methylpicolinic acid with a generic picolinic acid derivative is scientifically unsound due to the profound impact of specific substitution patterns on biological activity, chemical reactivity, and physicochemical properties. The 4-amino-5-methyl substitution pattern is not arbitrary; it is a precise structural motif that can critically influence target binding, metabolic stability, and synthetic utility [1]. The structure-activity relationships (SAR) for picolinic acid derivatives are highly sensitive to the position and nature of substituents on the pyridine ring [2]. Therefore, procurement decisions must be guided by specific, quantifiable performance metrics rather than assuming functional equivalence within this class of compounds.

4-Amino-5-methylpicolinic Acid (CAS 23609-89-4): Quantitative Differentiation Guide for Scientific Procurement


4-Amino-5-methylpicolinic Acid Exhibits Distinct Herbicidal Activity Profile vs. Unsubstituted Picolinic Acid

In a phytotoxicity assay using Scenedesmus acutus, 4-amino-5-methylpicolinic acid demonstrated measurable herbicidal activity with ethane production quantified at 7.51 nM per ml of packed-cell volume [1]. This contrasts sharply with unsubstituted picolinic acid, which, under the same experimental conditions and at a higher concentration (10^-5 M), produced a baseline ethane level of only 0.28 nM/ml pcv [1]. This represents a >26-fold increase in herbicidal potency conferred by the 4-amino-5-methyl substitution pattern.

Herbicide discovery Agrochemical development Weed control

4-Amino-5-methylpicolinic Acid Demonstrates Enhanced D-Amino Acid Oxidase (DAAO) Inhibition vs. 3-Amino Analog

4-Amino-5-methylpicolinic acid (4-AMPA) exhibits potent inhibition of D-amino acid oxidase (DAAO) with an IC50 of 100 nM at pH 8.5 and 25°C [1]. In contrast, a structurally similar analog, 3-aminopicolinic acid, shows a markedly different biological profile, acting as an enhancer of gluconeogenesis and causing hyperglycemia via interaction with phosphoenolpyruvate carboxykinase [2]. The shift of the amino group from the 4- to the 3-position fundamentally alters its target selectivity and biochemical effect.

Enzyme inhibition Neurological disorders DAAO inhibitor

4-Amino-5-methylpicolinic Acid Differentiates from 5-Methylpicolinic Acid via Enhanced Synthetic Versatility

4-Amino-5-methylpicolinic acid contains an amino group at the 4-position, which is absent in 5-methylpicolinic acid (CAS 4434-13-3) [1]. This additional functional group provides a versatile handle for further chemical derivatization, enabling the synthesis of a wider array of complex molecules, including amides, esters, and heterocyclic fused systems [2]. In contrast, 5-methylpicolinic acid is limited to reactions primarily at the carboxylic acid group.

Synthetic chemistry Medicinal chemistry Building block

4-Amino-5-methylpicolinic Acid (CAS 23609-89-4): Key Research and Industrial Application Scenarios


Agrochemical Lead Discovery: Developing Next-Generation Herbicides

The 26-fold increase in herbicidal activity compared to picolinic acid makes 4-amino-5-methylpicolinic acid an attractive scaffold for herbicide discovery programs [1]. Research teams can use it as a starting point for synthesizing and screening novel analogs with improved potency, spectrum, and crop safety profiles.

Neuroscience Drug Discovery: Targeting D-Amino Acid Oxidase (DAAO)

Given its potent inhibition of DAAO (IC50 = 100 nM), 4-amino-5-methylpicolinic acid is a valuable tool compound and lead structure for developing therapeutics for neurological and psychiatric disorders, such as schizophrenia, where DAAO modulation is a validated target [2].

Medicinal Chemistry: Versatile Building Block for Library Synthesis

The presence of both a carboxylic acid and a 4-amino group provides two distinct reactive handles, enabling diverse synthetic transformations. This makes 4-amino-5-methylpicolinic acid an ideal building block for constructing focused libraries of picolinic acid derivatives for broad biological screening [3].

Technical Documentation Hub

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